2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Overview
Description
2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine is a complex organic compound with the molecular formula C24H34N2O6S2 and a molecular weight of 510.6666 . This compound is characterized by the presence of butylsulfonyl groups and methoxyphenyl groups attached to an ethene-1,1-diamine core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Ethene-1,1-diamine Core: This step involves the reaction of suitable amines with ethene derivatives under controlled conditions.
Introduction of Butylsulfonyl Groups: The butylsulfonyl groups are introduced through sulfonation reactions, where butylsulfonyl chloride reacts with the ethene-1,1-diamine core.
Attachment of Methoxyphenyl Groups: The final step involves the reaction of the intermediate compound with 4-methoxyphenyl derivatives to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine can be compared with other similar compounds, such as:
2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-chlorophenyl)ethene-1,1-diamine: This compound has chlorophenyl groups instead of methoxyphenyl groups, which may result in different chemical and biological properties.
2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-hydroxyphenyl)ethene-1,1-diamine:
The uniqueness of 2,2-bis(butylsulfonyl)-1-N,1-N’-bis(4-methoxyphenyl)ethene-1,1-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6S2/c1-5-7-17-33(27,28)24(34(29,30)18-8-6-2)23(25-19-9-13-21(31-3)14-10-19)26-20-11-15-22(32-4)16-12-20/h9-16,25-26H,5-8,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCBASHXNXMIFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416709 | |
Record name | 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5161-03-5 | |
Record name | 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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